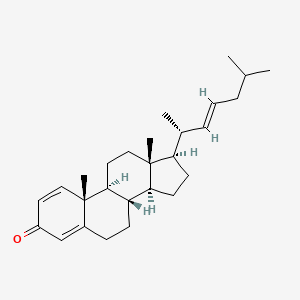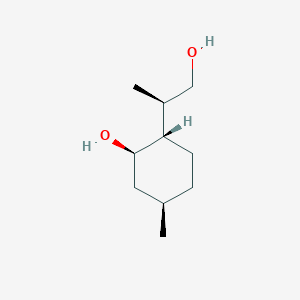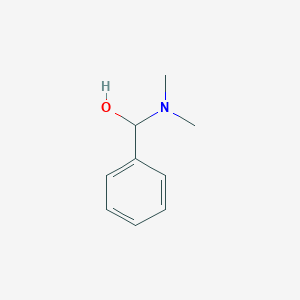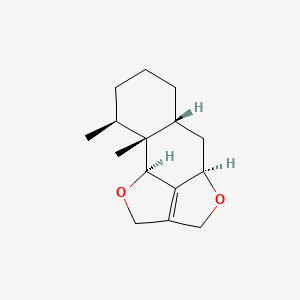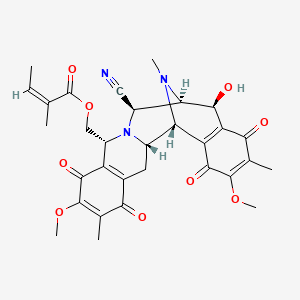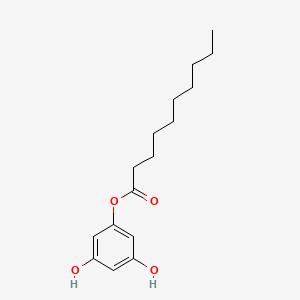![molecular formula C12H22N2O8 B1248823 O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B1248823.png)
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine is a glycosylated amino acid derivative. It is a non-proteinogenic amino acid that features an N-acetyl-alpha-D-galactosamine moiety linked via an alpha glycosidic bond to the hydroxyl group of the L-threonine residue. This compound is significant in the study of glycoproteins and glycosylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine typically involves the enzymatic transfer of an N-acetyl-alpha-D-galactosamine residue from an activated donor molecule, such as UDP-N-acetyl-alpha-D-galactosamine, to the hydroxyl group of L-threonine. This reaction is catalyzed by glycosyltransferases, specifically UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using recombinant glycosyltransferases expressed in microbial systems. These systems can be optimized for high-yield production through fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the threonine residue can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group of the N-acetyl moiety can be reduced to form corresponding alcohols.
Substitution: The glycosidic bond can be cleaved and substituted with other glycosyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or enzymatic conditions can facilitate the cleavage and substitution of the glycosidic bond.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new glycosylated derivatives.
Aplicaciones Científicas De Investigación
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and mechanisms.
Biology: Investigated for its role in protein glycosylation and its impact on protein function and stability.
Medicine: Studied for its potential role in disease markers and therapeutic targets, particularly in cancer research where glycosylation patterns are altered.
Industry: Utilized in the development of glycosylated pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine involves its incorporation into glycoproteins through enzymatic glycosylation. The N-acetyl-alpha-D-galactosamine moiety interacts with specific molecular targets, influencing protein folding, stability, and function. This glycosylation process is crucial for cell signaling, immune response, and protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
O-(N-acetyl-alpha-D-galactosaminyl)-L-serine: Similar in structure but with a serine residue instead of threonine.
O-(N-acetyl-alpha-D-glucosaminyl)-L-threonine: Contains an N-acetyl-alpha-D-glucosamine moiety instead of N-acetyl-alpha-D-galactosamine.
O-(N-acetyl-beta-D-galactosaminyl)-L-threonine: Features a beta glycosidic bond instead of an alpha bond.
Uniqueness
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine is unique due to its specific alpha glycosidic linkage and the presence of the threonine residue, which can influence its biochemical properties and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C12H22N2O8 |
|---|---|
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C12H22N2O8/c1-4(7(13)11(19)20)21-12-8(14-5(2)16)10(18)9(17)6(3-15)22-12/h4,6-10,12,15,17-18H,3,13H2,1-2H3,(H,14,16)(H,19,20)/t4-,6-,7+,8-,9+,10-,12+/m1/s1 |
Clave InChI |
KUIFHYPNNRVEKZ-VIJRYAKMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES canónico |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1248742.png)
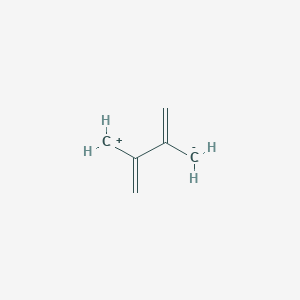

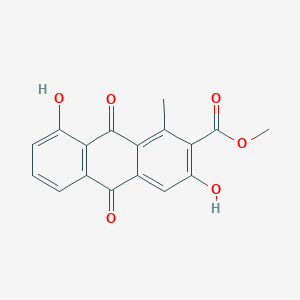

![[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B1248753.png)
